molecular formula C12H8BrClO B1611997 1-Bromo-4-(4-chlorophenoxy)benzene CAS No. 30427-95-3

1-Bromo-4-(4-chlorophenoxy)benzene

Cat. No. B1611997
CAS RN: 30427-95-3
M. Wt: 283.55 g/mol
InChI Key: LYCPQRWCXNZZKX-UHFFFAOYSA-N
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Description


1-Bromo-4-(4-chlorophenoxy)benzene is a chemical compound with the molecular formula C12H8BrClO. It has a molecular weight of 283.55 g/mol12. The compound is solid in its physical form1.



Synthesis Analysis


The synthesis of 1-Bromo-4-(4-chlorophenoxy)benzene is not explicitly mentioned in the search results. However, the synthesis of polysubstituted benzenes, a category to which this compound belongs, generally involves electrophilic aromatic substitution reactions3.



Molecular Structure Analysis


The molecular structure of 1-Bromo-4-(4-chlorophenoxy)benzene can be represented by the InChI code: 1S/C13H10BrClO/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H21. This code provides a standard way to encode the compound’s molecular structure.



Chemical Reactions Analysis


Specific chemical reactions involving 1-Bromo-4-(4-chlorophenoxy)benzene are not detailed in the search results. However, bromobenzenes, which this compound is a type of, typically undergo electrophilic aromatic substitution reactions4.



Physical And Chemical Properties Analysis


1-Bromo-4-(4-chlorophenoxy)benzene is a solid compound1. Its molecular weight is 283.55 g/mol12.


Scientific Research Applications

Synthesis and Properties

Synthesis and Fluorescence Properties 1-Bromo-4-(2,2-diphenylvinyl)benzene was synthesized via Wittig-Horner reaction and demonstrated significant fluorescence properties. It exhibited aggregation-induced emission (AIE) peculiarities, with notable differences in fluorescence intensity between its solution state and solid state (Zuo-qi, 2015).

Synthesis and Antibacterial Activity New 2-aryloxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydrobenzo[e][1,3,2]oxazaphosphinine 2-oxides were synthesized and showed promising antibacterial activity. These compounds were characterized using various spectroscopy techniques, affirming their potential in biomedical applications (Prasad et al., 2006).

Structural Characterization and Analysis

X-Ray Crystal Structures of Solvated Bisimidazole Derivatives Solvated complexes of bisimidazole derivatives were synthesized and analyzed using single crystal X-ray diffraction. These compounds showed potential as inclusion hosts due to their distinct solvated crystal structures, offering insights into molecular packing and solvent interactions (Felsmann et al., 2012).

Synthesis and Characterization of Non-Peptide Small Molecular Antagonist Benzamide Derivatives Benzamide derivatives with potential as CCR5 antagonists were synthesized and characterized. Their structural features were elucidated using NMR and MS, and they displayed biological activity, showcasing their potential in pharmaceutical research (Bi, 2015).

Molecular Interactions and Self-Assembly

Effect of Bromine and Substituted Alkyl Chain on the Interfacial Self-Assembly Bromobenzene derivatives were studied for their self-assembling behavior on graphite surfaces. The study revealed the influence of molecular structure and functional groups on molecular arrangements, offering insights into the design of molecular assemblies (Li et al., 2012).

Computational Analysis and Modeling

Synthesis, Characterization, and DFT Study 1-Bromo-4-(3,7-dimethyloctyl)benzene was synthesized and characterized as a precursor for graphene nanoribbons. Density Functional Theory (DFT) calculations complemented experimental findings, providing a comprehensive understanding of its structure and properties (Patil et al., 2012).

Safety And Hazards


The specific safety and hazards information for 1-Bromo-4-(4-chlorophenoxy)benzene is not available in the search results. However, it’s always important to handle chemical compounds with care, using appropriate personal protective equipment and following safety protocols.


Future Directions


The future directions for the use or study of 1-Bromo-4-(4-chlorophenoxy)benzene are not specified in the search results. However, it’s noted that this compound is used for research purposes2.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed or specific information, further research or consultation with a chemistry professional may be necessary.


properties

IUPAC Name

1-bromo-4-(4-chlorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCPQRWCXNZZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598281
Record name 1-Bromo-4-(4-chlorophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(4-chlorophenoxy)benzene

CAS RN

30427-95-3
Record name 1-Bromo-4-(4-chlorophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Nilsen, GP Miley, IP Forquer… - Journal of medicinal …, 2014 - ACS Publications
The historical antimalarial compound endochin served as a structural lead for optimization. Endochin-like quinolones (ELQ) were prepared by a novel chemical route and assessed for …
Number of citations: 118 pubs.acs.org
G Petruncio - 2021 - jbox.gmu.edu
The leukotriene A4 hydrolase (LTA4H) enzyme is a potential biological target for treatment of inflammatory diseases. Most drug discovery efforts have focused on inhibition of the …
Number of citations: 3 jbox.gmu.edu
T Yoshida, Y Honda, T Morofuji… - The Journal of Organic …, 2022 - ACS Publications
Herein, we report the transition-metal-free O-arylation of alcohols and phenols with S-arylphenothiaziniums, which can be easily synthesized from boronic acids. Aryl substituents …
Number of citations: 3 pubs.acs.org

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